2-Piperidinoethyl methacrylate
Description
2-Piperidinoethyl methacrylate is a methacrylic ester derivative featuring a piperidine ring linked via an ethyl spacer to the methacrylate backbone. Its structure enables applications in polymer chemistry, drug delivery systems, and as a synthon in organic synthesis .
Properties
CAS No. |
19416-48-9 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-piperidin-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10/h10,12H,1,3-8H2,2H3 |
InChI Key |
GMTJKMKNOIUGPG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
Canonical SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
Synonyms |
Methacrylic acid 2-piperidinoethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Amine Group Variations: Piperidine vs. Dimethylamino
Compounds with dimethylamino groups, such as those listed in (e.g., 2-(Dimethylamino)ethyl methacrylate derivatives), differ in amine structure. Key distinctions include:
- Basicity and Reactivity: Piperidine (cyclic amine) offers higher basicity (pKa ~11) compared to dimethylamino (acyclic, pKa ~10), influencing protonation states and interactions in acidic environments .
- Biological Activity: Piperidine derivatives often exhibit improved membrane permeability due to lipophilicity, making them favorable in pharmaceutical applications compared to dimethylamino analogs .
Ester Group and Substituent Position
- 1-Methyl-3-Piperidyl Methacrylate (ECHA: 62037-83-6): This isomer features a methacrylate group at the 3-position of a methyl-substituted piperidine. Compared to 2-piperidinoethyl methacrylate, positional differences alter electronic and steric profiles. For example, the 3-substituent may reduce ring flexibility, affecting polymer chain mobility .
- Its lower log P (estimated 1.2) compared to methacrylates suggests reduced lipophilicity, impacting solubility and bioavailability .
Polymerization Behavior
- Polypiperidinol-Acrylate Methacrylate: This polymer (PMN P-88–1304) highlights regulatory considerations for piperidine-containing methacrylates. Significant new use rules (SNURs) under §721.4794 require reporting for industrial processing, reflecting environmental and safety concerns distinct from monomeric forms .
Data Table: Key Properties of Comparable Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-piperidinoethyl methacrylate?
- Answer : The synthesis typically involves esterification of methacrylic acid derivatives with 2-piperidinoethanol. A standard approach includes reacting methacryloyl chloride with 2-piperidinoethanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via column chromatography or distillation ensures removal of unreacted reagents. Characterization by FT-IR spectroscopy (e.g., verifying ester C=O stretches at ~1720 cm⁻¹ and methacrylate C=C peaks at ~1630 cm⁻¹) and ¹H/¹³C NMR (e.g., methacrylate vinyl protons at δ 5.5–6.1 ppm) is critical .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : Assign peaks for the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and methacrylate backbone.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate C, H, and N content against theoretical values.
- HPLC : Assess purity (>98% recommended for polymerization studies).
Cross-referencing with spectral databases (e.g., NIST) ensures accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation, as indicated by Draize test data (1% solution caused mild irritation in rabbit models) . Store in amber vials under inert gas to prevent premature polymerization.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?
- Answer : Discrepancies in polymerization rates (e.g., radical vs. anionic initiation) may arise from impurities, solvent polarity, or oxygen inhibition. Methodological steps include:
- Systematic Replication : Control variables like initiator concentration (e.g., AIBN at 0.1–1.0 mol%) and degassing protocols.
- Kinetic Studies : Use DSC or in-situ FT-IR to monitor conversion rates.
- Meta-Analysis : Apply PICOT framework (Population: monomer; Intervention: catalyst; Comparison: solvent systems; Outcome: molecular weight; Time: reaction duration) to categorize literature findings .
Q. What methodological considerations are critical for assessing this compound’s biocompatibility in drug delivery systems?
- Answer :
- In Vitro Cytotoxicity : Use MTT assays on fibroblast cell lines (e.g., L929) with varying monomer concentrations (0.1–10 mg/mL).
- Ethical Compliance : Follow IRB guidelines for preclinical studies, including justification of animal models and dose ranges .
- Degradation Profiling : Monitor hydrolytic byproducts (e.g., methacrylic acid) via LC-MS to evaluate long-term safety .
Q. How should researchers address conflicting data on the copolymerization behavior of this compound with hydrophilic monomers?
- Answer : Contradictions in reactivity ratios (e.g., with acrylic acid vs. styrene) may stem from divergent polarity or steric effects. Strategies include:
- Controlled Experiments : Use RAFT polymerization to tailor chain architecture and minimize side reactions.
- Computational Modeling : Apply DFT calculations to predict monomer compatibility based on electron density maps.
- Critical Appraisal : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Methodological Frameworks
Q. What frameworks guide the design of studies investigating this compound’s role in stimuli-responsive polymers?
- Answer :
- PICOT : Define stimuli (e.g., pH, temperature) as the "Intervention" and measure outcomes like phase transition temperatures.
- Systematic Reviews : Aggregate data on copolymer glass transition temperatures (Tg) to identify trends .
- Ethical Alignment : Justify biomedical relevance (e.g., targeted drug release) to comply with funding agency requirements .
Q. How can researchers mitigate bias when interpreting conflicting toxicity data for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
